6-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine
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Overview
Description
6-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that contains both chlorine and trifluoromethyl groupsThe presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable building block in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-6-(trifluoromethyl)pyridine with suitable reagents can lead to the formation of the desired imidazo[4,5-c]pyridine ring system .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments are crucial for large-scale production. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex molecules with extended carbon frameworks .
Scientific Research Applications
6-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and materials.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.
Medicine: It is explored for its potential therapeutic properties, including its use as a scaffold in drug discovery for targeting various diseases.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, while the imidazo[4,5-c]pyridine core provides structural stability. The compound can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(trifluoromethyl)pyridine: Shares the trifluoromethyl and chlorine substituents but lacks the imidazo ring.
4-Chloro-2-(trifluoromethyl)pyridine: Similar structure but different substitution pattern on the pyridine ring.
Uniqueness
6-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine is unique due to its imidazo[4,5-c]pyridine core, which imparts distinct chemical and biological properties. The combination of the trifluoromethyl group and the imidazo ring enhances its lipophilicity, metabolic stability, and binding affinity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
6-chloro-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-5-1-3-4(2-12-5)14-6(13-3)7(9,10)11/h1-2H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSUSJBMMCMRKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)NC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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